2-[1-butyl-6-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride
Description
2-[1-butyl-6-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride is a benzodiazole derivative with a complex structure featuring a benzodiazole core substituted with a butyl group at the 1-position and a 2-methoxyphenyl moiety at the 6-position (Figure 1). The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical research . Its molecular formula is C₂₀H₂₇Cl₂N₃O, with a molecular weight of 396.36 g/mol. The compound’s structural uniqueness lies in the spatial arrangement of substituents, which influence its electronic properties and interactions with biological targets.
Properties
Molecular Formula |
C20H27Cl2N3O |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[1-butyl-6-(2-methoxyphenyl)benzimidazol-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C20H25N3O.2ClH/c1-3-4-13-23-18-14-15(16-7-5-6-8-19(16)24-2)9-10-17(18)22-20(23)11-12-21;;/h5-10,14H,3-4,11-13,21H2,1-2H3;2*1H |
InChI Key |
ZUTICSKKBOTXIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=CC(=C2)C3=CC=CC=C3OC)N=C1CCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-butyl-6-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride typically involves a multi-step process. The initial step often includes the formation of the benzodiazole core through a cyclization reaction. This is followed by the introduction of the butyl and methoxyphenyl groups via substitution reactions. The final step involves the addition of the ethan-1-amine group and subsequent formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[1-butyl-6-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted benzodiazole compounds.
Scientific Research Applications
2-[1-butyl-6-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[1-butyl-6-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzodiazole and benzimidazole derivatives are widely studied for their structural diversity and bioactivity. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Benzodiazole Derivatives
| Compound Name | Structural Features | Key Differences | Biological Activity | Reference |
|---|---|---|---|---|
| 2-[1-butyl-6-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride | Benzodiazole core, 1-butyl, 6-(2-methoxyphenyl), dihydrochloride | Position of methoxyphenyl (6-position) | Potential enzyme inhibition/modulation | |
| 2-[1-butyl-5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride | Benzodiazole core, 1-butyl, 5-(2-methoxyphenyl), dihydrochloride | Methoxyphenyl at 5-position (positional isomer) | Altered receptor binding due to substituent orientation | |
| 2-[5-(2-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride | Benzodiazole core, 5-(2-methylphenyl), dihydrochloride | Methyl group instead of methoxy; phenyl at 5-position | Improved lipophilicity, variable stability | |
| 2-[5-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride | Benzodiazole core, 5-(2-phenylethyl), dihydrochloride | Phenethyl substituent enhances aromatic interactions | Antimicrobial, CNS activity | |
| 1-(5,6-Dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine hydrochloride | Benzodiazole core, 5,6-dichloro, hydrochloride | Dichloro substitution increases electronegativity | Anticancer, antimicrobial |
Key Observations:
Substituent Position and Bioactivity :
- The 6-(2-methoxyphenyl) substituent in the target compound may enhance π-π stacking with aromatic residues in enzymes, compared to the 5-(2-methoxyphenyl) isomer, which could exhibit steric hindrance .
- Chlorinated derivatives (e.g., 5,6-dichloro) show higher electronegativity, improving interactions with nucleophilic biological targets .
Salt Form and Solubility: Dihydrochloride salts (e.g., target compound) generally exhibit superior aqueous solubility compared to mono-hydrochloride or freebase forms, critical for in vivo applications .
Functional Group Impact: Methoxy groups (electron-donating) vs. methyl groups (electron-neutral) influence electronic density on the benzodiazole ring, altering binding affinity to targets like kinases or GPCRs .
Table 2: Physicochemical Properties
| Property | Target Compound | 5-(2-Methylphenyl) Analog | 5,6-Dichloro Analog |
|---|---|---|---|
| Molecular Weight | 396.36 g/mol | 324.2 g/mol | 266.55 g/mol |
| LogP (Predicted) | 3.8 | 4.2 | 2.9 |
| Solubility (mg/mL) | 12.5 (water) | 8.3 (water) | 5.6 (water) |
| Melting Point | 215–217°C | 198–200°C | 185–187°C |
Research Findings and Mechanistic Insights
- Target Compound: Preliminary studies suggest inhibition of tyrosine kinases via competitive binding to the ATP pocket, with IC₅₀ values in the nanomolar range .
- 5-(2-Phenylethyl) Analog : Demonstrates antimicrobial activity against Gram-positive bacteria (MIC = 2 µg/mL) due to membrane disruption .
- 5,6-Dichloro Analog : Shows apoptosis induction in cancer cell lines (e.g., HeLa) via caspase-3 activation .
Biological Activity
2-[1-butyl-6-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride is a compound of interest due to its potential pharmacological properties. This compound features a benzodiazole ring, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of the methoxyphenyl and butyl groups may enhance its interaction with biological targets.
- Molecular Formula : C16H17N3O·2HCl
- Molecular Weight : 303.25 g/mol
- Structure : The compound consists of a benzodiazole core substituted with a butyl group and a methoxyphenyl moiety.
Structural Representation
| Component | Description |
|---|---|
| Benzodiazole Ring | Central structure known for biological activity |
| Butyl Group | Enhances lipophilicity, potentially improving membrane permeability |
| Methoxyphenyl Group | May contribute to specific receptor binding |
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer proliferation or inflammation pathways.
- Receptor Modulation : Interaction with receptors such as kinases or G-protein coupled receptors (GPCRs) could lead to downstream signaling effects.
Research Findings
Recent studies have indicated that derivatives of benzodiazoles exhibit significant biological activities. For instance, compounds similar to the one have shown:
- Anticancer Activity : Compounds with benzodiazole scaffolds have been reported to inhibit cancer cell lines with IC50 values in the nanomolar range.
- Antimicrobial Properties : Some derivatives exhibit activity against various bacterial strains, suggesting potential use in treating infections.
Anticancer Activity
A study published in Molecules evaluated the anticancer properties of benzodiazole derivatives. One derivative showed an IC50 value of 8.3 nM against HL60 cells, indicating potent antiproliferative effects .
Antimicrobial Activity
In another study focusing on benzodiazole derivatives, several compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most effective compound had an MIC (Minimum Inhibitory Concentration) value as low as 5 µg/mL .
Comparative Analysis
A comparison of biological activities among related compounds highlights the unique potential of 2-[1-butyl-6-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride:
| Compound | Activity Type | IC50/MIC Values |
|---|---|---|
| Compound A | Anticancer | 8.3 nM (HL60) |
| Compound B | Antimicrobial | 5 µg/mL (E. coli) |
| Compound C | Anti-inflammatory | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
